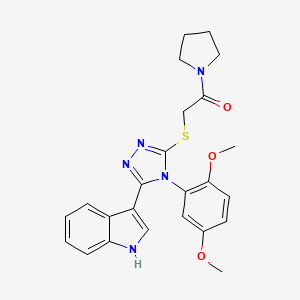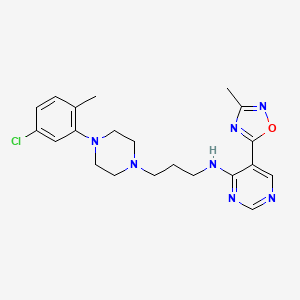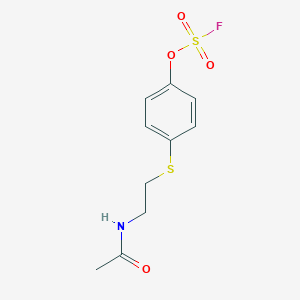
N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide is a compound that features a thiophene ring, a benzyl group, and an indole moiety. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these structures in this compound makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Mécanisme D'action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s plausible that this compound could influence multiple pathways, potentially including those involved in inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis.
Result of Action
Based on the known biological activities of thiophene derivatives , it’s reasonable to speculate that this compound could have effects such as inhibiting cell proliferation (anticancer), reducing inflammation (anti-inflammatory), killing or inhibiting the growth of microbes (antimicrobial), lowering blood pressure (antihypertensive), and preventing the formation of atherosclerotic plaques (anti-atherosclerotic).
Analyse Biochimique
Biochemical Properties
Thiophene derivatives, which this compound is a part of, have been known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Molecules with the thiophene ring system, which this compound contains, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that this compound could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored for its mild reaction conditions and high yields .
-
Suzuki-Miyaura Coupling
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
-
Condensation Reactions
Reagents: Thiophene derivatives, benzyl halides, indole derivatives, and appropriate condensing agents (e.g., phosphorus pentasulfide for Paal-Knorr synthesis).
Conditions: These reactions often require heating and can be performed in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its scalability and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives of the thiophene or indole rings.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert solvents like tetrahydrofuran (THF) or diethyl ether.
Products: Reduced forms of the compound, potentially altering the aromaticity of the rings.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely, but often involves heating and the use of polar solvents.
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the rings.
Applications De Recherche Scientifique
N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique electronic properties.
-
Biology
-
Medicine
- Explored as a candidate for drug development due to its structural similarity to biologically active compounds.
- Potential applications in the treatment of various diseases through modulation of biological pathways.
-
Industry
- Utilized in the production of organic semiconductors and other advanced materials.
- Applied in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Comparaison Avec Des Composés Similaires
N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide can be compared to other compounds with similar structures:
-
N-(2-(thiophen-3-yl)benzyl)isonicotinamide
- Similar structure with an isonicotinamide group instead of the indole moiety.
- May exhibit different biological activities and electronic properties.
-
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide
-
Thiophene-based drugs
The uniqueness of this compound lies in its combination of the thiophene and indole moieties, which confer distinct electronic and structural characteristics, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(15-5-6-19-14(11-15)7-9-21-19)22-12-16-3-1-2-4-18(16)17-8-10-24-13-17/h1-11,13,21H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHNGJXAPZUBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453896.png)
![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)
![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)




![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)
![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2453914.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)
![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
